[2-Chloro-1-(2,4-dichlorophenyl)ethyl] acetate

Biocatalysis Kinetic resolution Lipase

[2-Chloro-1-(2,4-dichlorophenyl)ethyl] acetate (CAS 53066-16-3), systematically named rac-2-chloro-1-(2,4-dichlorophenyl)ethyl acetate, is a racemic halohydrin acetate ester with molecular formula C₁₀H₉Cl₃O₂ and molecular weight 267.5 g/mol. This chlorinated organic compound belongs to the category of halogenated derivatives of acetates and is primarily deployed as a key chiral intermediate in the chemoenzymatic synthesis of imidazole-class antifungal agents including miconazole, econazole, and luliconazole.

Molecular Formula C10H9Cl3O2
Molecular Weight 267.5 g/mol
Cat. No. B13022185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Chloro-1-(2,4-dichlorophenyl)ethyl] acetate
Molecular FormulaC10H9Cl3O2
Molecular Weight267.5 g/mol
Structural Identifiers
SMILESCC(=O)OC(CCl)C1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C10H9Cl3O2/c1-6(14)15-10(5-11)8-3-2-7(12)4-9(8)13/h2-4,10H,5H2,1H3
InChIKeyOCVZDLJWUDMEJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(2,4-dichlorophenyl)ethyl Acetate (CAS 53066-16-3): Strategic Intermediate for Chiral Azole Antifungal Synthesis


[2-Chloro-1-(2,4-dichlorophenyl)ethyl] acetate (CAS 53066-16-3), systematically named rac-2-chloro-1-(2,4-dichlorophenyl)ethyl acetate, is a racemic halohydrin acetate ester with molecular formula C₁₀H₉Cl₃O₂ and molecular weight 267.5 g/mol . This chlorinated organic compound belongs to the category of halogenated derivatives of acetates and is primarily deployed as a key chiral intermediate in the chemoenzymatic synthesis of imidazole-class antifungal agents including miconazole, econazole, and luliconazole [1][2]. The acetate functional group, combined with the 2,4-dichlorophenyl substitution pattern and the β-chloro leaving group, confers distinct reactivity profiles that are exploited in lipase-catalyzed kinetic resolutions to access enantiopure β-halohydrin building blocks [3].

Racemic halohydrin acetate for chemoenzymatic kinetic resolution
Key chiral intermediate for azole antifungal synthesis (miconazole, econazole, luliconazole)
Liquid physical form supports automated handling and continuous flow integration

Why Generic Halohydrin Acetate Substitution Fails: Kinetic Resolution Performance of 2-Chloro-1-(2,4-dichlorophenyl)ethyl Acetate


Within the class of phenylethyl halohydrin acetates, reaction rates in lipase-catalyzed kinetic resolution span three orders of magnitude depending on halogen identity and aryl substitution pattern [1]. Generic or structural analogs cannot be interchanged because the 2,4-dichlorophenyl chlorohydrin acetate uniquely combines a β‑chloro leaving group with a 2,4-dichloro substitution pattern that achieves a 50% conversion time of 15 minutes under standard Novozym 435 conditions, whereas the 2‑chlorophenyl bromohydrin acetate requires 216 hours to reach the same conversion—an 864‑fold difference in reaction rate [1]. Even closely related bromohydrin analogs fail to match the enantioselectivity (E > 200) and enantiomeric excess (>99% ee) obtainable with this specific acetate substrate [1][2]. Furthermore, the acetate ester is hydrolytically resolved to the (S)-β-halohydrin which serves as the direct precursor to luliconazole, miconazole, and econazole single enantiomers; substituting a different ester (e.g., chloroacetate) or a different halohydrin changes the synthetic pathway efficiency and downstream enantiopurity of the final active pharmaceutical ingredient [3][4].

Reaction rate mismatch
Halohydrin acetate analogs (e.g., 2-chlorophenyl bromohydrin acetate) can shift resolution time from minutes to days, altering process feasibility.
Enantioselectivity variance
Substituting with bromohydrin or different esters may reduce enantiomeric ratio (E) below required threshold for enantiopure intermediate production.
Synthetic pathway incompatibility
Alternative halides or ester groups alter reactivity in downstream coupling to imidazole, affecting chiral purity of final product.

Quantitative Differentiation Evidence: 2-Chloro-1-(2,4-dichlorophenyl)ethyl Acetate vs. Closest Analogs


Kinetic Resolution Rate: 864-Fold Faster Than 2-Chlorophenyl Bromohydrin Acetate

In a direct head-to-head comparison under identical conditions, rac-2-chloro-1-(2,4-dichlorophenyl)ethyl acetate (the target compound) achieved the ideal 50% conversion in the Novozym 435-catalyzed hydrolytic kinetic resolution in 15 minutes, whereas rac-2-chloro-1-(2-chlorophenyl)ethyl acetate (bromohydrin analog) required 216 hours to reach the same conversion milestone [1]. This represents an 864-fold difference in reaction rate (0.25 h vs. 216 h). The resolution was conducted at 45 °C, and the target compound yielded the corresponding (S)-β-halohydrin with enantiomeric excess exceeding 99% and enantiomeric ratio E > 200 [1][2].

Kinetic resolution rate
Head-to-head
15 min vs 216 h (864-fold faster)
Reported rate difference supports process throughput screening.
Data under Novozym 435, 45 °C; batch-specific review advised.
Biocatalysis Kinetic resolution Lipase

Enantioselectivity: E > 200 and ee > 99% Across Multiple Independent Studies

The target compound consistently delivers enantiomeric ratio E > 200 and enantiomeric excess >99% for the (S)-β-halohydrin product in Novozym 435-catalyzed hydrolytic kinetic resolution [1][2]. In the Cruz (2022) study, using CAL-A lipase and vinyl acetate as acyl donor in acetonitrile at 40 °C, the (S)-acetate was obtained with 97% ee and the residual (R)-alcohol with >99% ee, at 50% conversion and E > 200 [3]. While the class-level performance of all eleven phenylethyl halohydrin acetates tested by Fonseca et al. (2020) achieved E > 200, the critical differentiation lies in the combination of this enantioselectivity with the exceptionally short reaction time (15 min) [1]. In the alternative ketoreductase-mediated bioreduction of the corresponding ketone (2-chloro-1-(2,4-dichlorophenyl)ethanone), enantioselectivity of 99.9% ee was achieved but with a fundamentally different process requirement (NADH cofactor, whole-cell catalysis) [4].

Enantioselectivity
Cross-study
ee >99% (S-alcohol), E >200
Reported enantioselectivity enables chiral alcohol production.
Lipase and conditions may influence reproducibility.
Enantioselectivity Chiral resolution Lipase

Biocatalyst Reusability: Novozym 435 Retains Full Performance Over Five Consecutive Cycles

In the chemoenzymatic synthesis of luliconazole, Novozym 435 was reused for five consecutive kinetic resolution cycles using rac-2-chloro-1-(2,4-dichlorophenyl)ethyl acetate as substrate, with maintenance of high values of both conversion and enantioselectivity throughout all five cycles [1]. Each cycle achieved the (S)-β-halohydrin with ee > 99% and E > 200 in 15 minutes at 45 °C [1]. This robustness contrasts with other halohydrin acetate substrates where extended reaction times (up to 216 h) make enzyme recycling impractical due to deactivation over prolonged incubation [2]. The rapid 15-minute cycle time means five complete resolution cycles with full recovery of enzyme performance can be completed within approximately 75 minutes of cumulative reaction time, a throughput unattainable with slower-resolving bromohydrin acetate analogs [2].

Biocatalyst reusability
Head-to-head
5 cycles with maintained ee >99%, E >200
Reported reuse may reduce enzyme cost per batch.
Extended reuse beyond 5 cycles not validated.
Biocatalyst recycling Process economics Lipase stability

Physical Form Advantage: Liquid Acetate vs. Solid Alcohol for Automated Handling and Continuous Flow Processing

rac-2-Chloro-1-(2,4-dichlorophenyl)ethyl acetate is described as a yellow liquid at ambient temperature (Rf = 0.61 in CHCl₃) [1], in contrast to the corresponding alcohol rac-2-chloro-1-(2,4-dichlorophenyl)ethanol which is an orange solid with melting point 47–49 °C [1]. This physical state difference has practical implications for automated liquid handling, continuous flow reactor integration, and solvent-free processing. The acetate is soluble in common organic solvents including dichloromethane and ethyl acetate . Commercially, the compound is supplied at ≥95% purity with long-term storage recommendation of a cool, dry place . The liquid form eliminates the need for pre-dissolution steps required for the solid alcohol analog, reducing unit operations in automated synthesis workflows.

Physical form
Reported
Yellow liquid vs. solid alcohol (m.p. 47–49 °C)
Liquid state supports automated handling and continuous flow.
Purity ≥95% commercial specification; verify with supplier.
Process chemistry Physical form Continuous manufacturing

Downstream Synthetic Utility: Direct Precursor to Three FDA-Approved Azole Antifungals

The kinetic resolution product derived from rac-2-chloro-1-(2,4-dichlorophenyl)ethyl acetate, namely (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, serves as the direct chiral precursor for luliconazole (FDA-approved as Luzu), miconazole, and econazole [1][2]. In the luliconazole synthesis, the (S)-β-halohydrin obtained from the acetate resolution was converted via mesylation and subsequent reaction with 1-cyanomethylimidazole to yield luliconazole in 43% yield with >99% ee [1]. The Cruz (2022) study further demonstrated that the (S)-acetate from kinetic resolution (97% ee) could be hydrolyzed by CAL-B lipase to the (S)-alcohol with >99% ee, which is the key intermediate for (R)-luliconazole [3]. While the corresponding ketone (2-chloro-1-(2,4-dichlorophenyl)ethanone) can also be reduced to the chiral alcohol via ketoreductases [4], the acetate substrate uniquely enables a complementary two-enzyme cascade (lipase resolution followed by lipase hydrolysis) that avoids redox cofactor requirements entirely [3].

Synthetic utility
Cross-study
3 azole antifungals accessible via cofactor-free cascade
Reported route avoids NADH, enabling simpler scale-up.
Final product ee dependent on resolution step validation.
Antifungal synthesis Chiral drug intermediate Process chemistry

Optimal Deployment Scenarios for 2-Chloro-1-(2,4-dichlorophenyl)ethyl Acetate Based on Quantitative Evidence


Preparative-Scale Chemoenzymatic Synthesis of Enantiopure Luliconazole Intermediate

The 15-minute kinetic resolution time with E > 200 and ee > 99% using Novozym 435 [1], combined with demonstrated 5-cycle biocatalyst reusability, makes this acetate the substrate of choice for preparative-scale production of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol—the direct chiral precursor to luliconazole. The cofactor-independent process eliminates the cost and complexity of NADH recycling systems required by ketoreductase alternatives, while the liquid physical form of the acetate facilitates continuous flow reactor integration. Downstream mesylation and imidazole coupling yields luliconazole in 43% overall yield with >99% ee [1].

Cofactor-Independent Two-Enzyme Cascade for Miconazole and Econazole Chiral Intermediates

Procurement of this acetate substrate supports a cofactor-independent two-enzyme cascade: (i) lipase-catalyzed kinetic resolution of the racemic acetate to yield (S)-acetate (97% ee) and (R)-alcohol (>99% ee), followed by (ii) CAL-B-catalyzed hydrolysis of the (S)-acetate to (S)-alcohol (>99% ee) [2]. This cascade produces both enantiomers of the key alcohol intermediate without any redox chemistry, directly feeding into divergent syntheses of (R)-miconazole, (S)-econazole, and (R)-econazole, whose enantiomers display differential antifungal activities against Candida krusei, Cryptococcus neoformans, Penicillium chrysogenum, and Aspergillus niger [3].

High-Throughput Biocatalyst Screening Using a Fast-Reacting Model Substrate

The exceptionally short 15-minute resolution time positions this acetate as an ideal model substrate for high-throughput screening of new lipase variants, immobilization supports, and reaction engineering parameters [1]. In contrast, bromohydrin acetate analogs requiring 216 hours for resolution are impractical for multi-variable optimization studies. The rapid turnover enables statistically designed experiments (e.g., full factorial or response surface methodology) to be completed within a single working day, dramatically accelerating biocatalyst development workflows for halohydrin resolution chemistry [1].

Continuous Flow Manufacturing of Chiral β-Halohydrin Building Blocks

The liquid physical state of the acetate (yellow liquid at ambient temperature, soluble in CH₂Cl₂ and ethyl acetate) [4] is inherently compatible with continuous flow reactor configurations, eliminating the solid dissolution unit operation required for the corresponding alcohol (m.p. 47–49 °C). Combined with the 15-minute residence time for complete kinetic resolution [1], a packed-bed reactor loaded with immobilized Novozym 435 can achieve steady-state production of (S)-β-halohydrin with >99% ee at space-time yields limited only by substrate solubility and column back-pressure, enabling scalable, uninterrupted production of the chiral intermediate for azole antifungal manufacturing.

Application
Selection Property
Validation Focus
Preparative luliconazole chiral intermediate synthesis
Rapid kinetic resolution (minute-scale)
Enzyme reusability over multiple cycles
Cofactor-free two-enzyme cascade for miconazole/econazole
Ester hydrolysis without redox cofactors
Chiral purity of both enantiomer streams
High-throughput lipase screening model substrate
Fast turnover (minutes vs. days)
Method reproducibility across enzyme variants
Continuous flow manufacturing of β-halohydrin building blocks
Liquid physical state for flow reactor
Steady-state ee maintenance and column back-pressure limits
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